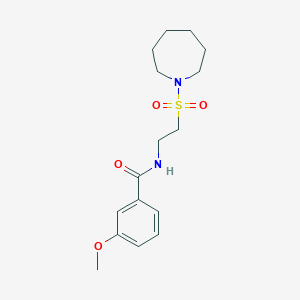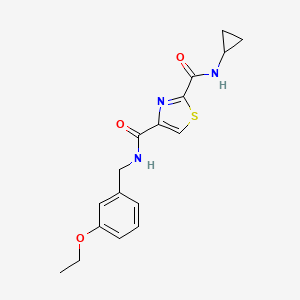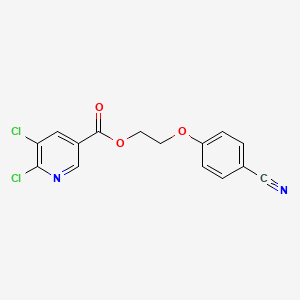
N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide” is a chemical compound. Based on its name, it contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also has a sulfonyl group (-SO2-), an ethyl group (-CH2CH3), a methoxy group (-OCH3), and a benzamide group (a benzene ring attached to a carboxamide group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azepane ring would provide a cyclic structure, the sulfonyl and ethyl groups would be linear, and the benzamide group would provide additional cyclic structure. The methoxy group would likely be attached to the benzene ring of the benzamide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The azepane ring might undergo reactions such as ring-opening or substitution. The sulfonyl group could potentially undergo reactions with nucleophiles. The benzamide group might participate in reactions typical for amides, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the polar sulfonyl and amide groups might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors such as its molecular weight and the specific arrangement of its atoms .Aplicaciones Científicas De Investigación
1. Polymorphism and Pressure Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in pharmaceuticals, affecting solubility, stability, and bioavailability. A study on tolazamide, a sulfonylurea anti-diabetic drug structurally related to the target compound, explored the effects of pressure on its polymorphs. This research is significant for understanding how physical conditions like pressure and solvent choice influence the stability and transformation of drug polymorphs, which can be critical for manufacturing and storage processes (Fedorov et al., 2017).
2. Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of related compounds, such as indazoles and azepines, provides insights into methodologies that could be applied to the synthesis and functionalization of N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide. These studies offer valuable information on reaction conditions, potential intermediates, and the influence of various substituents on the chemical behavior of similar compounds. For example, the thermal and photolytic decomposition of o-azidobenzoic acid derivatives has been explored, yielding valuable information on synthesizing heterocyclic compounds, which could be analogous in the synthesis or modification of the target compound (Ardakani et al., 1984).
3. Photolysis and Ring Expansion
The study of photochemical reactions, such as the photolysis of o-azidobenzoic acid derivatives leading to azepines, is relevant for understanding the photochemical behavior of similar compounds. These insights can inform the design of light-sensitive drugs or compounds with specific activation conditions, expanding the potential applications of the target compound in areas like photopharmacology and the development of light-activated therapeutic agents (Purvis et al., 1974).
4. Pharmaceutical Development and Biodegradation
Research on the biodegradation of poly(ether-ester) azo polymers designed for colon targeting highlights the importance of biodegradability in pharmaceutical development. This research can inform the development of drug delivery systems for the target compound, emphasizing the need for materials that are not only effective in drug release but also compatible with the body's natural processes (Samyn et al., 1995).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(azepan-1-ylsulfonyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTRNDATKDNSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)
![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)





